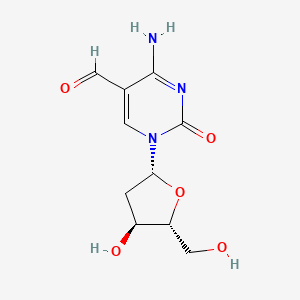

2'-Deoxy-5-formylcytidine

Beschreibung

The exact mass of the compound Cytidine, 2'-deoxy-5-formyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBADNGFALQJSIH-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a New Layer in Epigenetic Regulation: A Technical Guide to 2'-Deoxy-5-formylcytidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of epigenetics has been profoundly expanded by the discovery of modified cytosine bases beyond the canonical 5-methylcytosine (B146107) (5mC). Among these, 2'-deoxy-5-formylcytosine (5fC) has emerged from a transient intermediate to a stable epigenetic mark with distinct regulatory functions. Initially identified in 2011, 5fC is a product of the Ten-eleven translocation (TET) enzyme-mediated oxidation of 5mC and plays a crucial role in active DNA demethylation. However, accumulating evidence now points to its role as a semi-permanent modification that influences DNA structure, protein-DNA interactions, and gene expression. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with 5fC, tailored for researchers and professionals in drug development.

Discovery and History: Unveiling the "Seventh Base"

The journey to understanding 5fC began with the exploration of active DNA demethylation, a fundamental process for epigenetic reprogramming. For years, the mechanisms underlying the removal of the highly stable 5mC mark remained elusive. A significant breakthrough came with the discovery of the TET family of dioxygenases, which were found to oxidize 5mC.

In a landmark year for epigenetics, 2011, two independent research groups, one led by Chuan He and Yi Zhang, and the other by Thomas Carell, reported the existence of 5fC in mammalian DNA.[1][2] Using sophisticated mass spectrometry techniques, they identified 5fC in mouse embryonic stem (ES) cells and various mouse organs.[1][2]

Initially, 5fC was primarily viewed as a transient intermediate in the active DNA demethylation pathway.[3][4] The prevailing model proposed that TET enzymes successively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC).[3][4] Both 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG), followed by base excision repair (BER) to restore an unmodified cytosine.[5]

However, subsequent research has revealed that 5fC can be a relatively stable modification in the genome, suggesting it may have intrinsic regulatory functions beyond being a simple demethylation intermediate.[6] Studies have shown that 5fC can alter the structure of the DNA double helix and influence the binding of regulatory proteins, thereby modulating transcription.[5] More recently, in 2024, it was discovered that 5fC acts as an activating epigenetic switch during early embryonic development, further solidifying its role as a distinct epigenetic mark.[7][8]

Quantitative Data on 5fC Abundance

The abundance of 5fC is significantly lower than that of 5mC and 5hmC, and its levels vary across different cell types and developmental stages.

| Cell/Tissue Type | Organism | Abundance (% of total Cytosine) | Reference(s) |

| Embryonic Stem (ES) Cells | Mouse | 0.002 - 0.02 | [3][9] |

| Brain (Cerebrum) | Human | Decreases with age | [8] |

| Brain (Cerebral Cortex) | Mouse | ~2-fold lower than human | [8] |

| Mid-gestational Embryos (E11.5) | Mouse | Peak levels | [10] |

Signaling Pathway: The Dynamic Life Cycle of 5fC

The generation and removal of 5fC are tightly regulated processes central to epigenetic dynamics. The primary pathway involves the TET-mediated oxidation of 5mC and subsequent base excision repair.

Experimental Protocols

A variety of methods have been developed for the detection and quantification of 5fC, ranging from global quantification to single-base resolution mapping.

Global 5fC Quantification: Dot Blot Assay

This method provides a semi-quantitative estimation of the total 5fC content in a DNA sample.

Principle: Genomic DNA is denatured and spotted onto a membrane, which is then probed with an antibody specific to 5fC. The signal is detected using a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent or colorimetric reaction.

Generalized Protocol: [11][12][13][14][15]

-

DNA Denaturation: Denature 1-2 µg of genomic DNA in 0.1 M NaOH at 95°C for 10 minutes. Neutralize with an equal volume of cold 2 M ammonium (B1175870) acetate.

-

Membrane Spotting: Spot the denatured DNA onto a nitrocellulose or nylon membrane. Allow the spots to air dry and then UV-crosslink the DNA to the membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5fC (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 5.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager. The intensity of the dots is proportional to the amount of 5fC.

Global 5fC Quantification: ELISA-like Assay

This method offers a more quantitative measure of global 5fC levels.

Principle: Genomic DNA is immobilized on a microplate well. A specific primary antibody binds to 5fC, and a secondary antibody conjugated to an enzyme is used for detection and quantification via a colorimetric substrate.

Generalized Protocol: [2][6][16][17]

-

DNA Coating: Add denatured genomic DNA (typically 100-200 ng) to the wells of a high-binding microplate and incubate overnight at 4°C to allow for DNA adsorption.

-

Blocking: Wash the wells with wash buffer (e.g., PBST) and then add a blocking solution (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Add the 5fC-specific primary antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells three to five times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Reaction: Add a colorimetric substrate (e.g., TMB) and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Add a stop solution (e.g., 2 M H₂SO₄) to each well.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of 5fC. A standard curve using DNA with known amounts of 5fC should be generated for absolute quantification.

Single-Base Resolution Mapping of 5fC

Several sequencing-based methods have been developed for genome-wide mapping of 5fC at single-nucleotide resolution.

-

fC-Seal (5-formylcytosine Selective Chemical Labeling): This method involves the selective chemical labeling of 5fC with a biotin (B1667282) tag, followed by enrichment and sequencing.[12][18]

-

CLEVER-seq (Chemical-Labeling-Enabled C-to-T Conversion Sequencing): This technique utilizes a biocompatible chemical labeling of 5fC that leads to a C-to-T transition during reverse transcription and sequencing, allowing for its identification.

-

redBS-Seq (Reduced Bisulfite Sequencing): This method is based on the chemical reduction of 5fC to 5hmC, which is resistant to bisulfite-induced deamination. By comparing the results of redBS-Seq with standard bisulfite sequencing, 5fC sites can be identified.[19][20]

Future Perspectives and Drug Development Implications

The recognition of 5fC as a distinct epigenetic entity opens up new avenues for research and therapeutic intervention. Understanding the "writers" (TET enzymes), "erasers" (TDG and potentially other repair enzymes), and "readers" (proteins that specifically bind to 5fC) of this mark is crucial. Dysregulation of 5fC levels has been implicated in developmental disorders and cancer.[9][16]

For drug development professionals, the enzymes involved in the 5fC lifecycle represent potential therapeutic targets. Modulators of TET and TDG activity could be explored for their potential to reprogram the epigenome in diseases characterized by aberrant DNA methylation patterns. Furthermore, the development of highly specific and sensitive diagnostic tools to measure 5fC levels in clinical samples could provide valuable biomarkers for disease prognosis and treatment response.

Conclusion

The discovery of 2'-deoxy-5-formylcytidine has added a new layer of complexity and elegance to the field of epigenetics. No longer considered a mere intermediate, 5fC is now appreciated as a stable epigenetic mark with its own regulatory logic. The continued development of innovative techniques to study its distribution and function will undoubtedly uncover further insights into its role in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. 5-Formylcytosine: a new epigenetic player - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mabtech.com [mabtech.com]

- 3. Formation and biological consequences of 5-Formylcytosine in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 7. news-medical.net [news-medical.net]

- 8. 5-Formylcytosine is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scientists Discover a Second Epigenetic DNA Marker | The Scientist [the-scientist.com]

- 10. researchgate.net [researchgate.net]

- 11. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]

- 12. Dot blot protocol | Abcam [abcam.com]

- 13. diagenode.com [diagenode.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. A 5-mC Dot Blot Assay Quantifying the DNA Methylation Level of Chondrocyte Dedifferentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Role of 2'-Deoxy-5-formylcytidine in the Genome

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-5-formylcytidine (5fC) is a modified nucleobase derived from the oxidation of 5-methylcytosine (B146107) (5mC). Initially identified as a transient intermediate in the active DNA demethylation pathway, emerging evidence suggests that 5fC may also function as a stable and distinct epigenetic mark. This technical guide provides a comprehensive overview of the formation, biological functions, and regulatory significance of 5fC in the mammalian genome. It details the enzymatic pathways governing its creation and removal, its impact on DNA structure and gene expression, and its interaction with specific "reader" proteins. Furthermore, this guide summarizes key quantitative data, outlines detailed experimental protocols for 5fC analysis, and presents visual diagrams of relevant biological pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The landscape of epigenetics has expanded beyond the canonical 5-methylcytosine (5mC) to include several oxidized derivatives. Among these, this compound (5fC) has garnered significant interest. Discovered in 2011 in mammalian embryonic stem cells, 5fC is a naturally occurring nucleobase broadly distributed throughout the genome, albeit at much lower levels than 5mC and its precursor, 5-hydroxymethylcytosine (B124674) (5hmC).[1][2] While its role as an intermediate in the active DNA demethylation pathway is well-established, recent studies suggest that 5fC may also be a stable epigenetic modification with its own distinct biological functions.[3] This guide delves into the multifaceted role of 5fC, providing a technical resource for the scientific community.

Formation and Turnover of 5fC

The generation and removal of 5fC is a tightly regulated enzymatic process central to DNA demethylation dynamics.

Enzymatic Formation by TET Dioxygenases

5fC is formed through the iterative oxidation of 5mC, a reaction catalyzed by the Ten-Eleven Translocation (TET) family of Fe(II) and α-ketoglutarate-dependent dioxygenases (TET1, TET2, and TET3).[4][5][6] The process occurs in a stepwise manner:

-

5mC to 5hmC: TET enzymes first hydroxylate 5mC to form 5-hydroxymethylcytosine (5hmC).[4][5]

-

5hmC to 5fC: TET enzymes further oxidize 5hmC to generate 5fC.[4][5][7]

-

5fC to 5caC: Subsequently, 5fC can be oxidized once more by TET enzymes to form 5-carboxylcytosine (5caC).[4][5][7]

This enzymatic cascade is crucial for active DNA demethylation, a process essential for genomic imprinting, gene expression regulation, and embryonic development.[4][5]

Removal by the Base Excision Repair Pathway

Once formed, 5fC is recognized and excised from the genome primarily through the Base Excision Repair (BER) pathway. The key enzyme in this process is Thymine-DNA Glycosylase (TDG), which specifically recognizes and cleaves the glycosidic bond of 5fC when paired with guanine.[2][3][8] This action creates an abasic (AP) site, which is then processed by downstream BER enzymes to ultimately restore an unmodified cytosine.[6][9] The critical role of TDG is highlighted by the observation that mouse embryonic stem cells lacking TDG show increased genomic levels of 5fC.[3][8]

Biological Roles of 5fC

The functional significance of 5fC extends beyond its role as a simple metabolic intermediate.

Intermediate in Active DNA Demethylation

The primary and most understood role of 5fC is as a key intermediate in the active, replication-independent pathway for removing methylation marks from DNA.[1][6] This process is vital for epigenetic reprogramming during early development and for dynamic gene regulation in somatic cells.[10] The conversion of the stable 5mC mark into the transient 5fC, which is efficiently targeted by the repair machinery, constitutes a committed step towards demethylation.[11]

A Stable, Standalone Epigenetic Mark

Contrary to the view of 5fC as merely a transient molecule, studies have shown that 5fC can be a chemically stable modification in certain cellular contexts, particularly in post-mitotic tissues like the brain.[3][12] This stability suggests that 5fC may have intrinsic regulatory functions. Recent findings have identified 5fC as an activating epigenetic switch that helps initiate gene expression during early embryonic development, marking it as the second functional epigenetic DNA modification in vertebrates after 5mC.[13][14][15] This activating role is particularly associated with genes transcribed by RNA Polymerase III, which are essential for producing tRNAs and other small RNAs required for the burst of protein synthesis during zygotic genome activation.[10]

Impact on DNA Structure and Stability

The presence of the formyl group at the 5th position of cytosine induces significant structural changes in the DNA double helix.[2][16] Biophysical and structural analyses have revealed that 5fC:

-

Decreases the thermal stability of the DNA duplex.[2]

-

Increases local DNA flexibility.[2]

-

Alters the geometry of the major and minor grooves and leads to helical under-winding.[16]

-

Can cause the DNA to adopt a unique conformation, sometimes referred to as "F-DNA," which is distinct from the canonical B-DNA form.[16]

These structural perturbations can influence the binding of DNA-interacting proteins and may be a mechanism by which 5fC exerts its regulatory effects.[16]

Influence on Transcription and Replication

The presence of 5fC in a DNA template can directly affect fundamental cellular processes:

-

Transcription: 5fC can act as a roadblock to RNA Polymerase II, causing increased pausing, backtracking, and a reduction in transcription fidelity.[11]

-

Replication: 5fC can form reversible DNA-protein cross-links (DPCs) with lysine (B10760008) residues of histone proteins.[17] These DPCs can act as blocks to DNA replication, although they can be bypassed by specialized translesion synthesis polymerases.[17]

Quantitative Data on 5fC Abundance

5fC is a rare modification, with its abundance varying significantly across different cell types and tissues.

| Cell Type / Tissue (Mouse) | 5fC Abundance (% of total C) | 5fC Abundance (ppm of total C) | Reference(s) |

| Embryonic Stem (ES) Cells | < 0.002% | < 20 ppm | [3] |

| Brain | - | ~15 ppm (most abundant) | [3][12] |

| Liver | - | ~2-5 ppm | [3] |

| Heart | - | ~1-3 ppm | [3] |

| Spleen | - | ~0.5-1 ppm | [3] |

| Kidney | - | ~0.2-0.8 ppm | [3] |

Note: ppm = parts per million.

The levels of 5fC are dynamic during development, and its distribution is not uniform across the genome. In mouse embryonic stem cells, 5fC is enriched at poised enhancers and other gene regulatory elements, suggesting a role in fine-tuning epigenetic states at these regions.[8][11]

Reader Proteins and Downstream Signaling

The biological functions of 5fC are mediated, in part, by "reader" proteins that specifically recognize and bind to this modification. While the field is still evolving, proteomic approaches have identified several candidate 5fC-binding proteins, including transcription factors, chromatin remodelers, and DNA repair proteins.[18][19]

Identified potential readers include:

-

ZNF24 and ZSCAN21: These have been demonstrated as potential readers of 5fC-modified DNA.[20]

-

Forkhead box (FOX) proteins: Genome-wide studies suggest these transcription factors may bind to 5fC.[21]

The recruitment of these specific proteins to 5fC sites can initiate downstream signaling cascades, influencing chromatin structure and gene expression. The unique structural features induced by 5fC likely play a key role in the specificity of these interactions.[16]

Experimental Protocols for 5fC Detection and Mapping

A variety of methods have been developed to detect and map 5fC genome-wide, each with its own advantages and limitations.

Chemical Labeling and Enrichment: fC-Seal

The 5-formylcytosine selective chemical labeling (fC-Seal) method provides genome-wide profiling of 5fC.[8][22]

Methodology:

-

Reduction: Genomic DNA is treated with a reducing agent (e.g., NaBH4) to convert 5fC into 5hmC. The original 5hmC remains unchanged.

-

Biotin (B1667282) Tagging: The newly formed 5hmC (derived from 5fC) is then specifically glucosylated and tagged with biotin using a T4 bacteriophage β-glucosyltransferase (β-GT) that transfers a modified glucose moiety from a UDP-glucose analog.

-

Enrichment: The biotin-tagged DNA fragments are captured using streptavidin-coated magnetic beads.

-

Sequencing: The enriched DNA is then sequenced to map the genomic locations of 5fC.

Base-Resolution Mapping: Reduced Bisulfite Sequencing (redBS-Seq)

To achieve single-base resolution, reduced bisulfite sequencing (redBS-Seq) can be employed.[23] This method leverages the differential behavior of 5fC and its reduced product, 5hmC, during bisulfite treatment.

Methodology:

-

Sample Splitting: A genomic DNA sample is split into two aliquots.

-

Reduction: One aliquot is treated with a reducing agent (e.g., NaBH4) to convert 5fC to 5hmC. The other aliquot remains untreated.

-

Bisulfite Conversion: Both aliquots are subjected to standard bisulfite treatment.

-

In the untreated sample (standard BS-Seq), unmodified C is converted to Uracil (read as T), 5mC remains C, 5hmC is converted to cytosine-5-methylenesulfonate (CMS, read as C), and 5fC is converted to U (read as T) .

-

In the reduced sample (redBS-Seq), the original 5fC, now converted to 5hmC, is read as C .

-

-

Sequencing and Comparison: Both libraries are sequenced. The locations of 5fC are identified at single-base resolution by finding C-to-T transitions that are present in the BS-Seq data but absent (i.e., remain as C) in the redBS-Seq data.[23]

Other Methods

-

Oxidative Bisulfite Sequencing (oxBS-Seq): While primarily used to map 5hmC, this method can be part of a comparative workflow to infer 5fC locations. It uses a specific oxidant (e.g., KRuO4) to convert 5hmC to 5fC, which is then read as T after bisulfite treatment.[24]

-

MAB-Seq: A method that allows for the simultaneous and quantitative mapping of both 5fC and 5caC at base resolution.[25]

Conclusion and Future Directions

2'-Deoxy-5-formylcytosine is emerging as a key player in the epigenetic regulation of the genome. It functions not only as a critical intermediate in the pathway of active DNA demethylation but also as a distinct epigenetic mark with the potential to directly influence DNA structure, protein-DNA interactions, and gene expression. Its recently discovered role as an activating mark in early development opens up new avenues of research into the fundamental mechanisms of gene regulation.[13][14]

For drug development professionals, the enzymes that write (TET) and erase (TDG) 5fC represent potential therapeutic targets. Modulating the levels of 5fC could offer novel strategies for diseases characterized by aberrant DNA methylation, such as cancer.[2][15] Future research will undoubtedly focus on elucidating the full spectrum of 5fC reader proteins, understanding its precise role in various biological contexts, and exploring its potential as a biomarker for disease.

References

- 1. Formation and biological consequences of 5-Formylcytosine in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Formylcytosine - Wikipedia [en.wikipedia.org]

- 3. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TET enzymes - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. TET enzymatic oxidation of 5-methylcytosine, 5-hydroxymethylcytosine and 5-formylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-Formylcytosine: a new epigenetic player - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epigenie.com [epigenie.com]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

- 14. Scientists Discover a Second Epigenetic DNA Marker | The Scientist [the-scientist.com]

- 15. sciencedaily.com [sciencedaily.com]

- 16. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-Formylcytosine mediated DNA–protein cross-links block DNA replication and induce mutations in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein interactions at oxidized 5-methylcytosine bases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Are there specific readers of oxidized 5-methylcytosine bases? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Proteome‐Wide Profiling of Readers for DNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Beyond the marks: reader-effectors as drivers of epigenetics and chromatin engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]

- 23. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 24. epigenie.com [epigenie.com]

- 25. MAB-Seq [illumina.com]

The Enzymatic Architecture of Epigenetic Reprogramming: A Technical Guide to 5-Formylcytosine Formation by TET Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ten-eleven translocation (TET) family of enzymes are central players in the dynamic regulation of the epigenome. These Fe(II) and α-ketoglutarate-dependent dioxygenases catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC), a canonical epigenetic mark associated with transcriptional silencing, to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[1][2][3] This sequential oxidation pathway is a primary mechanism of active DNA demethylation in mammals and is crucial for embryonic development, gene regulation, and the maintenance of cellular identity.[1][4] The formation of 5fC represents a critical juncture in this pathway, serving as a substrate for base excision repair initiated by thymine-DNA glycosylase (TDG), ultimately leading to the restoration of an unmodified cytosine.[2][3] This in-depth technical guide provides a comprehensive overview of the enzymatic formation of 5fC by TET enzymes, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

The Catalytic Mechanism of TET Enzymes

TET enzymes belong to the broader family of α-ketoglutarate-dependent dioxygenases.[1] The core catalytic process involves the incorporation of one oxygen atom from molecular oxygen (O₂) into the methyl group of 5mC. This reaction is coupled with the oxidative decarboxylation of the co-substrate α-ketoglutarate to succinate (B1194679) and CO₂. The catalytic cycle can be summarized in the following key steps:

-

Substrate and Cofactor Binding: The reaction initiates with the binding of the co-substrate α-ketoglutarate and the DNA substrate containing 5mC to the active site of the TET enzyme. The active site contains a highly conserved triad (B1167595) of two histidine and one aspartate residue that coordinates a ferrous iron (Fe(II)) atom.

-

Oxygen Activation: Molecular oxygen binds to the Fe(II) center.

-

Oxidative Decarboxylation: A series of electron transfers leads to the oxidative decarboxylation of α-ketoglutarate, forming succinate and a highly reactive Fe(IV)=O (ferryl-oxo) intermediate.

-

Hydroxylation: The ferryl-oxo intermediate abstracts a hydrogen atom from the methyl group of 5mC, creating a radical species. This is followed by the transfer of the hydroxyl group from the Fe(III)-OH intermediate to the methyl radical, resulting in the formation of 5hmC.

-

Iterative Oxidation to 5fC: TET enzymes can further oxidize 5hmC to 5fC in a similar fashion. The hydroxyl group of 5hmC is oxidized to a formyl group. This process can be iterative, with the enzyme potentially catalyzing multiple oxidation steps in a single binding event.[1][2]

This stepwise oxidation process is crucial for the fine-tuning of epigenetic states and is tightly regulated within the cell.

Quantitative Data on TET Enzyme Activity and 5fC Abundance

The kinetic parameters of TET enzymes and the cellular abundance of 5fC provide critical insights into the efficiency and physiological relevance of this epigenetic modification.

Table 1: Kinetic Parameters of TET Enzymes

While comprehensive kcat and Km values for all TET isoforms and their substrates are not consistently reported across the literature, initial reaction rate studies provide valuable comparative data.

| Enzyme | Substrate | Initial Reaction Rate (nM/min) | Fold Difference vs. 5mC | Reference |

| Tet2 | 5mC | 429 | 1 | [1][5] |

| Tet2 | 5hmC | 87.4 | 4.9 | [1][5] |

| Tet2 | 5fC | 56.6 | 7.6 | [1][5] |

Note: These values represent initial reaction rates and are not Michaelis-Menten constants. They provide a relative comparison of substrate preference.

Table 2: Abundance of 5mC and its Oxidized Derivatives in Mouse Embryonic Stem Cells (mESCs)

| Modification | Abundance (per 10⁶ C) | Reference |

| 5mC | ~43,000 | [6] |

| 5hmC | ~1,300 | [6] |

| 5fC | ~20 | [6] |

| 5caC | ~3 | [6] |

Table 3: IC₅₀ Values of Selected TET Inhibitors

| Inhibitor | Target Enzyme(s) | IC₅₀ (µM) | Reference |

| Bobcat339 | TET1 | 33 | [7] |

| Bobcat339 | TET2 | 73 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the enzymatic formation and detection of 5fC.

In Vitro TET Enzyme Activity Assay

This protocol describes a method to assess the activity of purified TET enzymes on a DNA substrate, with the products analyzed by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Purified recombinant TET enzyme (e.g., TET1, TET2, or TET3 catalytic domain)

-

Double-stranded DNA oligonucleotide substrate containing one or more 5mC residues

-

Assay Buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl, 75 µM Fe(NH₄)₂(SO₄)₂, 2 mM Ascorbate, 1 mM α-ketoglutarate, 1 mM DTT

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS grade water and acetonitrile (B52724)

-

Formic acid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by combining the DNA substrate (final concentration ~0.5 µM) with the assay buffer.

-

Enzyme Addition: Add the purified TET enzyme to the reaction mixture to a final concentration of ~1 µM.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-3 hours). For kinetic studies, shorter incubation times (e.g., 2.5-10 minutes) and multiple time points are recommended.[1]

-

Reaction Quenching: Stop the reaction by adding EDTA to a final concentration of 10 mM or by heat inactivation at 65°C for 20 minutes.

-

DNA Digestion:

-

Add Nuclease P1 to the reaction mixture and incubate at 37°C for 1 hour to digest the DNA into individual nucleotides.

-

Add alkaline phosphatase and incubate at 37°C for another hour to dephosphorylate the nucleotides.

-

-

Sample Preparation for LC-MS:

-

Centrifuge the digested sample to pellet any precipitates.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile containing 0.1% formic acid.

-

Detect and quantify the different cytosine modifications (C, 5mC, 5hmC, 5fC, 5caC) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[8]

-

Dot Blot Assay for 5fC Detection

This protocol provides a semi-quantitative method to detect the presence of 5fC in genomic DNA.

Materials:

-

Genomic DNA samples

-

Denaturation Buffer: 0.1 M NaOH

-

Neutralization Buffer: 6.6 M Ammonium Acetate

-

Nitrocellulose or nylon membrane

-

UV cross-linker

-

Blocking Buffer: 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibody specific for 5fC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

DNA Denaturation: Dilute genomic DNA samples in denaturation buffer and heat at 95°C for 10 minutes.[9]

-

Neutralization: Cool the samples on ice and add neutralization buffer.[7]

-

Spotting: Carefully spot 1-2 µL of each denatured DNA sample onto the membrane.[10] Allow the spots to air dry completely.

-

Cross-linking: UV-crosslink the DNA to the membrane.[7]

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle shaking.[9]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-5fC antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 7.

-

Detection: Apply the chemiluminescent substrate to the membrane and visualize the signal using an imaging system.[9]

Enzyme-Linked Immunosorbent Assay (ELISA) for 5fC Quantification

This protocol describes a quantitative method for measuring the global levels of 5fC in genomic DNA.

Materials:

-

High-binding 96-well ELISA plate

-

Genomic DNA samples

-

Coating Buffer

-

Denaturation Buffer

-

Blocking Buffer (e.g., 5% BSA in PBST)

-

Primary antibody specific for 5fC

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2 M H₂SO₄)

-

Plate reader

Procedure:

-

DNA Coating: Denature genomic DNA samples and standards by heating. Dilute the denatured DNA in Coating Buffer and add 100 µL to each well of the ELISA plate. Incubate for 1 hour at 37°C to allow the DNA to bind to the plate.[11][12]

-

Blocking: Wash the wells with PBST. Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C.[11]

-

Primary Antibody Incubation: Wash the wells. Add 100 µL of the diluted primary anti-5fC antibody to each well and incubate for 1 hour at 37°C.[11]

-

Secondary Antibody Incubation: Wash the wells. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

-

Color Development: Wash the wells. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 10-30 minutes.[11][12]

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Read the absorbance at 450 nm using a plate reader.

-

Quantification: Generate a standard curve using known amounts of 5fC-containing DNA and use it to determine the concentration of 5fC in the unknown samples.

Signaling Pathways and Experimental Workflows

The activity of TET enzymes is intricately regulated by various signaling pathways, and their function can be investigated through specific experimental workflows.

Signaling Pathways Regulating TET Enzymes

The expression and activity of TET enzymes are influenced by major developmental and cancer-related signaling pathways.

References

- 1. Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TET proteins and 5-methylcytosine oxidation in hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assaygenie.com [assaygenie.com]

- 7. novateinbio.com [novateinbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enhanced 5-methylcytosine detection in single-molecule, real-time sequencing via Tet1 oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. bioscience.co.uk [bioscience.co.uk]

2'-Deoxy-5-formylcytidine: A Key Intermediate in Active DNA Demethylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, 5-methylcytosine (B146107) (5mC) was considered the primary, stable epigenetic modification of DNA in vertebrates, predominantly associated with gene silencing. The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases has revolutionized this view, unveiling a dynamic process of active DNA demethylation. Central to this pathway is the transient intermediate, 2'-deoxy-5-formylcytidine (5fC). Initially perceived as a mere stepping stone in the conversion of 5mC back to unmodified cytosine (C), emerging evidence now suggests that 5fC may also function as a stable epigenetic mark with its own regulatory roles.[1][2] This technical guide provides a comprehensive overview of 5fC, detailing its formation and fate, its quantitative abundance in various biological contexts, detailed experimental protocols for its study, and its significance in health and disease.

The Enzymatic Pathway of 5fC Formation and Excision

The journey from the stable repressive mark of 5mC to unmodified cytosine involves a series of oxidative reactions catalyzed by the TET enzymes, followed by the action of the base excision repair (BER) machinery.

Formation of 5fC:

The formation of 5fC is a multi-step enzymatic process initiated by the TET family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases (TET1, TET2, and TET3).[3] These enzymes iteratively oxidize the methyl group of 5-methylcytosine (5mC) to generate 5-hydroxymethylcytosine (B124674) (5hmC), which is then further oxidized to 5fC. The TET enzymes can further oxidize 5fC to 5-carboxylcytosine (5caC).[4][5]

Excision of 5fC:

Once formed, 5fC is recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the BER pathway.[6][7] TDG cleaves the N-glycosidic bond between the 5fC base and the deoxyribose sugar, creating an abasic (AP) site. This AP site is then processed by the downstream components of the BER pathway, ultimately leading to the insertion of an unmodified cytosine and the restoration of the original DNA sequence.[6][7]

dot

References

- 1. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Formylcytosine - Wikipedia [en.wikipedia.org]

- 3. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation and biological consequences of 5-Formylcytosine in genomic DNA [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic Space Engineering as a Strategy to Activate C-H Oxidation on 5-Methylcytosine in Mammalian Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epigentek.com [epigentek.com]

- 7. Epigenase Thymine DNA Glycosylase (TDG) Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

An In-depth Technical Guide to 2'-Deoxy-5-formylcytidine: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-5-formylcytidine (f5dC) is a modified pyrimidine (B1678525) nucleoside that plays a crucial role in epigenetics and DNA repair mechanisms. As an oxidation product of 5-methylcytidine, f5dC is an important intermediate in the active DNA demethylation pathway. Its presence in DNA can have significant biological consequences, including influencing protein-DNA interactions and potentially leading to mutations. This guide provides a comprehensive overview of the chemical properties, stability, and key experimental methodologies related to f5dC, intended for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1][2] Its core chemical and physical characteristics are essential for its handling, experimental use, and understanding its biological function.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₅ | [1][2][3] |

| Molecular Weight | 255.23 g/mol | [1][2][3] |

| Exact Mass | 255.09 g/mol | [2] |

| CAS Number | 137017-45-9 | [1][2][3] |

| Appearance | White to off-white solid powder | [1][2] |

| Purity | ≥95% (HPLC) | [2] |

| UV Spectroscopy | λmax: 283 nm (in Tris-HCl, pH 7.5) | [2] |

| Molar Extinction Coeff. | ε: 11.0 L mmol⁻¹ cm⁻¹ | [2][4] |

| Storage Conditions | -20°C or below | [2][3][4] |

Stability and Reactivity

The stability of f5dC is a critical factor in its biological role and experimental handling. The formyl group imparts unique reactivity compared to other cytosine modifications.

Thermal Stability in DNA Duplexes

The presence of f5dC within a DNA duplex affects its thermal stability. Studies using thermal denaturation have shown that the base pairing partner opposite f5dC significantly influences the melting temperature (Tₘ) of the duplex.

-

An f5dC:G base pair has a Tₘ comparable to a standard mC:G base pair (61°C).[5]

-

Mismatches with adenine (B156593) (f5dC:A), cytosine (f5dC:C), or thymine (B56734) (f5dC:T) significantly reduce the thermal stability of the duplex.[5]

This suggests that while f5dC pairs correctly with guanine, mismatches are highly destabilizing, which may be a recognition signal for DNA repair machinery.

pH-Dependent Stability and Hydration

The formyl group of f5dC exists in a pH-dependent equilibrium with its hydrated gem-diol form.[6]

-

Under neutral pH conditions, direct detection of the hydrate (B1144303) is difficult due to its very low abundance.[6]

-

At an acidic pH of 2, the hydrated form becomes more detectable, accounting for approximately 0.5% of the total species.[6] This process is reversible upon neutralization.[6]

Reactions of 2'-deoxycytidine (B1670253) with aldehydes like acrolein, which also possess a formyl group, proceed most rapidly at acidic or neutral pH.[7]

Figure 1: pH-dependent equilibrium of this compound and its hydrate form.

Mutagenic Potential

The chemical nature of f5dC can lead to mutations during DNA replication. It has been shown to induce C→T transition mutations as well as C→A and C→G transversion mutations.[4] In vitro studies with DNA polymerases have demonstrated that dAMP and TMP can be misincorporated opposite f5dC, suggesting a molecular basis for its mutagenicity.[5]

Experimental Protocols

Protocol 1: Synthesis of Oligodeoxynucleotides (ODNs) Containing f5dC

A common method for preparing ODNs with f5dC involves standard phosphoramidite (B1245037) chemistry to incorporate a precursor, followed by a chemical modification step.

Methodology:

-

Solid-Phase Synthesis: Synthesize the desired oligodeoxynucleotide on a solid support using standard phosphoramidite chemistry. At the position where f5dC is required, a 5-(1,2-dihydroxyethyl)-2'-deoxycytidine phosphoramidite precursor is used.

-

Deprotection: Cleave the ODN from the solid support and remove protecting groups using standard conditions (e.g., concentrated ammonium (B1175870) hydroxide).

-

Oxidation: Treat the purified ODN (containing the diol precursor) with an aqueous solution of sodium periodate (B1199274) (NaIO₄) at a low temperature (e.g., 4°C) for approximately 30 minutes.[5] The periodate cleaves the C-C bond of the diol, yielding the 5-formyl group.

-

Quenching and Purification: Quench the reaction by adding glycerol.[5] Purify the final f5dC-containing ODN using a suitable method, such as C18 reverse-phase HPLC.[5] Desalt the purified ODN using a C18 silica (B1680970) gel column.[5]

Figure 2: Workflow for the synthesis of f5dC-containing oligodeoxynucleotides.

Protocol 2: Analysis of Duplex Stability by Thermal Denaturation (UV Melting)

This protocol determines the melting temperature (Tₘ) of a DNA duplex, providing insight into its thermodynamic stability.

Methodology:

-

Sample Preparation: Prepare a solution containing the f5dC-modified ODN and its complementary strand at equimolar concentrations (e.g., 3 µM each).[5] The solution should be in a buffered medium, such as 10 mM sodium cacodylate (pH 7.0) with 10 mM NaCl.[5]

-

Annealing: Heat the sample to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.[5] Then, allow the solution to cool gradually to room temperature to facilitate duplex formation.

-

Data Acquisition: Place the sample in a spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while increasing the temperature at a constant rate (e.g., 0.5°C per minute).[5]

-

Data Analysis: Plot the absorbance as a function of temperature. The Tₘ is the temperature at which 50% of the duplex DNA has dissociated into single strands, identified as the inflection point of the melting curve (the maximum of the first derivative).

Figure 3: Experimental workflow for thermal denaturation analysis of DNA duplexes.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 5-Formyl-dC, Other 2'-Deoxy-nucleosides - Jena Bioscience [jenabioscience.com]

- 3. This compound | 137017-45-9 | ND63556 [biosynth.com]

- 4. 5-Formyl-2’-deoxycytidine-5’-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 5. Synthesis and properties of oligonucleotides containing 5-formyl-2′-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The pH‐Dependence of the Hydration of 5‐Formylcytosine: an Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Epigenetic Enigma: A Technical Guide to Physiological 5-Formylcytosine in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-formylcytosine (B1664653) (5fC), once considered a transient intermediate in the DNA demethylation pathway, is now emerging as a stable epigenetic modification with potential standalone functions. Its extremely low physiological abundance has historically posed significant challenges to its detection and quantification. This technical guide provides a comprehensive overview of the physiological concentrations of 5fC across various mammalian cell types and tissues, details the experimental protocols for its analysis, and illustrates the key molecular pathways in which it is involved. Understanding the nuances of 5fC biology is critical for advancing our knowledge of epigenetic regulation in development, disease, and for the development of novel therapeutic strategies.

Physiological Concentrations of 5-Formylcytosine

The concentration of 5fC is highly variable depending on the cell type, developmental stage, and tissue. It is generally present at much lower levels than its precursor, 5-hydroxymethylcytosine (B124674) (5hmC).[1] The following tables summarize the currently available quantitative data on 5fC levels in mammalian cells and tissues.

Table 1: 5-Formylcytosine (5fC) Levels in Mouse Tissues and Cells

| Tissue/Cell Type | 5fC Level (% of total cytosines) | 5fC Level (parts per million of total cytosines) | Reference(s) |

| Embryonic Stem (ES) Cells | < 0.002% | < 20 ppm | [2] |

| Various Adult Tissues | - | 0.2 - 15 ppm | [2] |

| Cerebrum (Adult) | - | Similar to human adult cerebrum | [3] |

| Cerebrum (Newborn, p1) | Higher than adult | - | [3] |

| Cerebrum (p14) | Decreasing | - | [3] |

| Kidney (p1, p14, adult) | Variable with age | - | [3] |

| Heart (Adult) | - | Levels can decrease with age | [2] |

| Liver (Adult) | - | Levels can decrease with age while 5hmC increases | [2] |

Table 2: 5-Formylcytosine (5fC) Levels in Human Tissues

| Tissue/Cell Type | 5fC Level (% relative to Guanine) | 5fC Level (modifications per nucleoside) | Reference(s) |

| Cerebrum (Adult, 61 years) | ~2-3 x 10⁻⁴ % | 4-8 x 10⁻⁷ | [3] |

| Cerebrum (Adult, 85 years) | ~2-3 x 10⁻⁴ % | 4-8 x 10⁻⁷ | [3] |

| Grey Matter (Adult) | Similar levels in two individuals | - | [3] |

| White Matter (Adult, 85 years) | Increased compared to grey matter | - | [3] |

| Non-neuronal brain cells | 9.8 x 10⁻⁴ % | - | [3] |

| Neurons | 7.1 x 10⁻⁴ % | - | [3] |

The Role of 5-Formylcytosine in DNA Demethylation

5-formylcytosine is a key intermediate in the active DNA demethylation pathway, a fundamental process for epigenetic reprogramming.[4] This pathway is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases.[5][6]

The process begins with the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (5hmC) by TET enzymes.[5] Subsequently, TET enzymes can further oxidize 5hmC to 5fC and then to 5-carboxylcytosine (5caC).[4][7] Both 5fC and 5caC are recognized and excised by the enzyme Thymine-DNA Glycosylase (TDG) through the base excision repair (BER) pathway.[8][9] This multi-step process ultimately results in the replacement of the modified cytosine with an unmodified cytosine, thereby achieving demethylation.[7]

Experimental Protocols for 5-Formylcytosine Detection

The low abundance of 5fC necessitates highly sensitive and specific detection methods. A variety of techniques have been developed, ranging from antibody-based assays to sophisticated sequencing methodologies.

Antibody-Based Methods

These methods utilize antibodies that specifically recognize 5fC.

-

Dot Blot Analysis: A straightforward method for detecting the presence of 5fC in a DNA sample.

-

DNA Denaturation: Genomic DNA is denatured to single strands.

-

Membrane spotting: The denatured DNA is spotted onto a nitrocellulose or nylon membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a polyclonal or monoclonal antibody specific to 5fC.[10][11]

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is added.

-

Detection: The signal from the labeled secondary antibody is detected, indicating the presence of 5fC.

-

-

ELISA-based Quantification: Commercial kits, such as the MethylFlash™ 5-Formylcytosine (5-fC) DNA Quantification Kit, allow for the colorimetric quantification of global 5fC levels.[12]

-

DNA Binding: DNA is bound to microplate wells with high DNA affinity.

-

Antibody Detection: A capture antibody and a detection antibody specific for 5fC are used to generate a signal.

-

Quantification: The absorbance is read on a microplate reader, and the amount of 5fC is determined by comparison to a standard curve.

-

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate method for quantifying global levels of 5fC.[13][14]

-

DNA Digestion: Genomic DNA is enzymatically digested into individual nucleosides.

-

Chromatographic Separation: The nucleoside mixture is separated by high-performance liquid chromatography (HPLC).

-

Mass Analysis: The separated nucleosides are ionized and their mass-to-charge ratio is determined by a mass spectrometer.

-

Quantification: The amount of 5-formyl-2'-deoxycytidine is quantified based on its unique mass and fragmentation pattern.

Sequencing-Based Methods

Several innovative sequencing techniques have been developed to map the genomic location of 5fC at single-base resolution.

-

Reduced Bisulfite Sequencing (redBS-Seq): This method involves the selective chemical reduction of 5fC to 5hmC, followed by standard bisulfite sequencing.[15][16] The difference in sequencing reads between redBS-Seq and conventional bisulfite sequencing reveals the locations of 5fC.[16]

-

5fC Chemically Assisted Bisulfite Sequencing (fCAB-Seq): In this approach, 5fC is chemically protected from deamination during bisulfite treatment.[8] Comparison with a standard bisulfite sequencing run allows for the identification of 5fC residues.

-

5-formylcytosine selective chemical labeling (fC-Seal): This technique involves the chemical reduction of 5fC to 5hmC, followed by biotin (B1667282) tagging to enrich for 5fC-containing DNA fragments before sequencing.[8][17]

-

Methylase-Assisted Bisulfite Sequencing (MAB-Seq): This method allows for the simultaneous mapping of 5fC and 5caC at single-base resolution.[18]

-

Chemical-labeling-enabled C-to-T conversion sequencing (CLEVER-seq): A bisulfite-free method for detecting the genome-wide distribution of 5fC at single-base and single-cell resolution.[19]

Future Perspectives

The field of 5fC research is rapidly evolving. While its role as a demethylation intermediate is well-established, evidence suggests that 5fC may also function as a stable epigenetic mark, potentially recruiting specific reader proteins to regulate gene expression.[1][20] The development of more sensitive and accessible detection technologies will be crucial for unraveling the full spectrum of 5fC's biological functions. A deeper understanding of the dynamics of 5fC in health and disease holds immense promise for the development of novel diagnostic biomarkers and therapeutic interventions targeting the epigenome.

References

- 1. 5-Formylcytosine - Wikipedia [en.wikipedia.org]

- 2. 5-Formylcytosine can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Age-Dependent Levels of 5-Methyl-, 5-Hydroxymethyl-, and 5-Formylcytosine in Human and Mouse Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epigenie.com [epigenie.com]

- 5. TET enzymes - Wikipedia [en.wikipedia.org]

- 6. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation and biological consequences of 5-Formylcytosine in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. 5-Formylcytosine (5-fC) Polyclonal Antibody (61223) [thermofisher.com]

- 12. MethylFlash 5-Formylcytosine (5-fC) DNA Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]

- 13. Detection and Application of 5-Formylcytosine and 5-Formyluracil in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]

- 18. MAB-Seq [illumina.com]

- 19. Single-Cell 5fC Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-Formylcytosine can be a stable DNA modification in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

distribution of 5-formylcytosine in different tissues and cell types

An In-depth Technical Guide to the Distribution of 5-Formylcytosine (B1664653) in Tissues and Cell Types

Introduction

5-formylcytosine (5fC) is a modified pyrimidine (B1678525) base derived from the oxidation of 5-hydroxymethylcytosine (B124674) (5hmC), a reaction catalyzed by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] Initially identified as a transient intermediate in the active DNA demethylation pathway, 5fC is now recognized for its potential role as a stable epigenetic mark in its own right.[3][4][5] This modification is an essential component of epigenetic reprogramming, particularly during embryonic development, and its dysregulation has been implicated in various diseases, including cancer.[3][6]

This technical guide provides a comprehensive overview of the distribution of 5fC across different mammalian tissues and cell types. It summarizes quantitative data, details the experimental protocols for 5fC detection and mapping, and illustrates the core signaling pathways involved in its regulation.

Quantitative Distribution of 5-Formylcytosine

5fC is a low-abundance modification, generally estimated to constitute 20 to 200 parts per million of all cytosines in the genome.[7] Its levels vary significantly depending on the specific cell type and developmental stage. Mouse embryonic stem cells (mESCs) and neuronal cells are among the cell types with the highest reported concentrations.[6][8]

5fC Levels in Tissues and Cell Types

The following table summarizes the quantitative levels of 5fC reported in various biological contexts.

| Tissue/Cell Type | Organism | 5fC Level (% of CpG or total C) | Method of Quantification | Reference(s) |

| Embryonic Development | ||||

| Human Preimplantation Embryo (Pronuclei) | Human | ~0.106% of CpGs | CLEVER-seq | [7] |

| Human Preimplantation Embryo (First Polar Body) | Human | ~0.062% of CpGs | CLEVER-seq | [7] |

| Mouse Embryonic Stem Cells (mESCs) | Mouse | Enriched at poised and active enhancers, CpG islands of promoters | fC-Seal, fCAB-Seq | [6][9][10] |

| Adult Tissues | ||||

| Mouse Brain | Mouse | Highest concentrations among adult tissues | LC-MS, Immunohistochemistry | [8] |

| Mouse Heart | Mouse | Significant quantities detected | LC-MS | [8] |

| Mouse Liver | Mouse | Significant quantities detected | LC-MS | [5] |

| Mouse Myocardium | Mouse | Significant quantities detected | LC-MS | [5] |

| Cell Lines | ||||

| HeLa Cells | Human | Detected in chromatin-associated RNA (caRNA) | f5C-seq | [11][12] |

| NIH3T3, HeLa | Mouse, Human | Very low or undetectable amounts at specific examined loci | Enzyme-based qPCR | [13] |

| Disease States | ||||

| Human Breast Cancer Tissue | Human | Increased levels of 5fC observed in tumor tissue vs. adjacent normal tissue | LC-HRMS | [14] |

Functional Roles and Signaling Pathways

The primary role of 5fC is as an intermediate in the active DNA demethylation pathway. This process involves the sequential oxidation of 5-methylcytosine (B146107) (5mC) by TET enzymes and subsequent excision of 5fC and 5-carboxylcytosine (5caC) by Thymine (B56734) DNA Glycosylase (TDG), followed by base excision repair (BER).[15][16] This pathway is crucial for resetting epigenetic marks during development and regulating gene expression.

Beyond its role as an intermediate, 5fC can function as a stable epigenetic mark.[5] It is enriched at specific regulatory elements like poised enhancers and CpG islands of active promoters, suggesting a role in transcriptional regulation.[6][9] The presence of 5fC can influence DNA structure, increase DNA flexibility, and affect the rate and fidelity of transcription by RNA Polymerase II.[10][17] Recent studies have shown that 5fC acts as an activating epigenetic mark that promotes the expression of genes transcribed by RNA Polymerase III during zygotic genome activation in embryos.[3][18]

Experimental Protocols for 5fC Detection

Accurate detection and quantification of the low-abundance 5fC mark require highly sensitive and specific methodologies. Several key techniques have been developed, moving from antibody-based enrichment to single-base resolution sequencing.

Reduced Bisulfite Sequencing (redBS-Seq)

RedBS-Seq is a chemical method that provides quantitative, single-base resolution mapping of 5fC.[19] It distinguishes 5fC from other cytosine modifications by leveraging a selective chemical reduction step prior to standard bisulfite sequencing.

Methodology:

-

Sample Preparation: Genomic DNA is extracted and purified.

-

Chemical Reduction: The DNA is treated with aqueous sodium borohydride (B1222165) (NaBH₄). This selectively reduces 5fC to 5hmC. Other cytosine bases (C, 5mC, 5hmC, 5caC) remain unchanged.[19]

-

Bisulfite Conversion: The reduced DNA undergoes standard sodium bisulfite treatment. During this step:

-

Unmethylated Cytosine (C) is converted to Uracil (U).

-

5mC remains as 5mC.

-

5hmC is converted to cytosine-5-methylsulfonate (CMS).

-

The newly reduced 5fC (now 5hmC) is also converted to CMS.

-

-

PCR Amplification & Sequencing: The converted DNA is amplified by PCR, where U is read as Thymine (T), and both 5mC and CMS are read as Cytosine (C).

-

Data Analysis: The level of 5fC at a specific site is quantified by comparing the sequencing results of redBS-Seq with a standard Bisulfite Sequencing (BS-Seq) run on an unreduced aliquot of the same DNA. In BS-Seq, 5fC is read as T, whereas in redBS-Seq, it is read as C. The difference in the 'C' read count between the two methods corresponds to the level of 5fC.[19]

Other Key Methodologies

-

5-formylcytosine selective chemical labeling (fC-Seal): A genome-wide profiling method that involves selective chemical labeling of 5fC, enabling its enrichment and subsequent sequencing. This approach avoids antibody-based steps.[9][20]

-

Chemically assisted bisulfite sequencing (fCAB-Seq): A base-resolution detection method where 5fC is protected from bisulfite-mediated deamination through a hydroxylamine-based reaction, allowing it to be read as 'C' after sequencing.[9]

-

Methylase-assisted bisulfite sequencing (MAB-Seq): This technique uses the M.SssI CpG methyltransferase to methylate unprotected cytosines. In the subsequent bisulfite treatment, only the original 5fC and 5caC are read as 'T', providing a direct mapping of these modifications.[21]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly accurate method for the global quantification of DNA modifications. It involves enzymatic digestion of genomic DNA into single nucleosides, followed by separation via liquid chromatography and detection by tandem mass spectrometry.[22][23] This technique provides absolute quantification but does not yield sequence-specific information.

-

f5C-seq for RNA: A quantitative method to map 5-formylcytosine in RNA. It uses pic-borane to reduce f5C to dihydrouracil (B119008) (DHU), which is then read as a 'T' during reverse transcription, creating a unique C-to-T mutation signature at the modification site.[11][12]

Conclusion

5-formylcytosine, while present in low amounts, is a critical player in the dynamic landscape of the epigenome. Its distribution is highly specific to cell type and developmental context, with notable enrichment in embryonic stem cells and neuronal tissues. Functioning as both a key intermediate in the active demethylation pathway and a potential standalone regulatory mark, 5fC is integral to processes of epigenetic reprogramming and gene expression control. The development of sophisticated, single-base resolution sequencing techniques has been pivotal in uncovering the genomic locations and potential functions of 5fC, paving the way for further research into its role in both normal physiology and complex diseases. This guide provides a foundational understanding for researchers and professionals aiming to explore the nuanced world of this "seventh" base of the genome.

References

- 1. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TET enzymes - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. 5-Formylcytosine - Wikipedia [en.wikipedia.org]

- 5. 5-Formylcytosine can be a stable DNA modification in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Formylcytosine landscapes of human preimplantation embryos at single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue Distribution of 5-Hydroxymethylcytosine and Search for Active Demethylation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epigenie.com [epigenie.com]

- 11. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 12. A Quantitative Sequencing Method for 5-Formylcytosine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tissue-specific distribution and dynamic changes of 5-hydroxymethylcytosine in mammalian genomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis | Semantic Scholar [semanticscholar.org]

- 15. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]

- 17. 5-Formylcytosine alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Formylcytosine is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative sequencing of 5-formylcytosine in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]

- 21. Genome-wide Profiling of 5fC and 5caC, Other DNA Methylation Variants Analysis - CD BioSciences [epigenhub.com]

- 22. Quantification of Site-Specific 5-Formylcytosine by Integrating Peptide Nucleic Acid-Clamped Ligation with Loop-Mediated Isothermal Amplification | Springer Nature Experiments [experiments.springernature.com]

- 23. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, 5-Formylcytosine, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Formylcytosine in Embryonic Development and Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formylcytosine (B1664653) (5fC), once considered a transient intermediate in the DNA demethylation pathway, has emerged as a critical epigenetic regulator in its own right. This technical guide provides an in-depth exploration of the multifaceted role of 5fC in orchestrating gene expression during embryonic development and cellular differentiation. We will delve into the molecular mechanisms governing its dynamic deposition and removal, its function as an activating epigenetic mark, and its interplay with key developmental pathways. This document summarizes quantitative data, details key experimental methodologies, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers and professionals in the field.

Introduction: Beyond a Demethylation Intermediate

For decades, 5-methylcytosine (B146107) (5mC) was considered the primary epigenetic modification on vertebrate DNA, predominantly associated with gene silencing.[1][2] The discovery of the Ten-Eleven Translocation (TET) family of dioxygenases revealed a more complex picture, uncovering the existence of oxidized methylcytosines, including 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3][4] Initially viewed as mere intermediates in the active DNA demethylation process, recent groundbreaking research has illuminated a functional and instructive role for 5fC in gene regulation, particularly during the critical window of early embryonic development.[1][2][5][6][7] This guide will synthesize the current understanding of 5fC's function, from its enzymatic regulation to its impact on chromatin architecture and gene transcription.

The Enzymatic Machinery Regulating 5fC Dynamics

The cellular levels of 5fC are tightly controlled by the coordinated action of "writer" and "eraser" enzymes.

2.1. The "Writers": TET Dioxygenases

The TET family of enzymes (TET1, TET2, and TET3) are α-ketoglutarate- and Fe(II)-dependent dioxygenases that catalyze the stepwise oxidation of 5mC.[3][8] This process begins with the conversion of 5mC to 5hmC, which can be further oxidized to 5fC and subsequently to 5caC.[4][9] In the context of early embryogenesis, TET3 is the most abundant TET enzyme in oocytes and is crucial for the initial wave of 5mC oxidation.[3] The activity of TET enzymes is essential for early embryonic development, and their absence leads to developmental arrest.[3]

2.2. The "Eraser": Thymine (B56734) DNA Glycosylase (TDG)

5fC is recognized and excised from the DNA backbone by Thymine DNA Glycosylase (TDG), a key component of the Base Excision Repair (BER) pathway.[10][11] Following excision of 5fC, the BER machinery restores an unmodified cytosine, thereby completing the active demethylation process. The interplay between TET-mediated oxidation and TDG-mediated excision dictates the steady-state levels and genomic localization of 5fC.[10] Down-regulation of TDG leads to an accumulation of 5fC, highlighting its role in removing this modification.[10]

Quantitative Insights into 5fC Abundance

5fC is a relatively rare DNA modification, with its abundance varying significantly across different cell types and developmental stages.[11][12][13]

| Biological Context | 5fC Abundance (parts per million of total cytosines) | Reference |

| General Genome | 20 - 200 ppm | [12][13] |

| Mouse Embryonic Stem Cells (mESCs) | ~15% of that in mESCs after differentiation to embryoid bodies | [14] |

| Tdg knockout E11.5 mouse embryos | Heterogeneous increases compared to wild-type | [15] |

5fC as an Activating Epigenetic Mark in Embryonic Development

Recent evidence has fundamentally shifted our understanding of 5fC from a passive intermediate to an active epigenetic mark that plays a direct role in gene activation.

4.1. Zygotic Genome Activation (ZGA)

A pivotal discovery has been the role of 5fC as an activating epigenetic switch that initiates gene expression during zygotic genome activation (ZGA), the major wave of gene transcription in the early embryo.[1][2][5][6][7] Studies in frog and mouse embryos have shown a dramatic increase in 5fC levels at the onset of ZGA.[1][6] This accumulation of 5fC is not merely correlational; experimentally increasing 5fC levels leads to increased gene expression, while decreasing its levels suppresses gene activation.[1][2][6]

4.2. Recruitment of RNA Polymerase III

A key mechanism by which 5fC activates gene expression is through the recruitment of RNA Polymerase III (Pol III).[7][16] 5fC is highly enriched at Pol III target genes, particularly tRNA genes, which are essential for the massive protein synthesis required during early development.[7][16][17] The presence of 5fC on these genes facilitates the binding of Pol III and its associated transcription factors, thereby driving the expression of tRNAs and other small RNAs.[7][17]

Genomic Distribution of 5fC

Genome-wide mapping studies have revealed that 5fC is not randomly distributed but is enriched at specific genomic features, suggesting a targeted regulatory role.

-

Promoters and CpG Islands (CGIs): 5fC is found enriched in the CGIs of promoters, particularly those of transcriptionally active genes.[10]

-

Enhancers: A notable feature of 5fC distribution is its enrichment at both poised and active enhancers.[14][18] This suggests a role for 5fC in the epigenetic priming and activation of these distal regulatory elements.[14] The presence of 5fC at enhancers can facilitate the binding of transcriptional co-activators like p300.[14][18]

-

Exons: 5fC has also been identified within the exons of genes.[10]

Signaling Pathways and Logical Relationships

The role of 5fC in embryonic development is intricately linked with broader signaling and regulatory networks.

References

- 1. Scientists find a new epigenetic switch that activates genes in embryonic development [imb.de]

- 2. news-medical.net [news-medical.net]

- 3. Tet enzymes are essential for early embryogenesis and completion of embryonic genome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. whatisepigenetics.com [whatisepigenetics.com]

- 6. New Epigenetic Switch Kick-Starts Genes in Early Embryonic Development | Technology Networks [technologynetworks.com]

- 7. The Analytical Scientist | “A Real Breakthrough in Epigenetics” [theanalyticalscientist.com]

- 8. journals.biologists.com [journals.biologists.com]

- 9. researchgate.net [researchgate.net]

- 10. Genome-wide distribution of 5-formylcytosine in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Formylcytosine - Wikipedia [en.wikipedia.org]

- 12. 5-Formylcytosine landscapes of human preimplantation embryos at single-cell resolution | PLOS Biology [journals.plos.org]

- 13. 5-Formylcytosine landscapes of human preimplantation embryos at single-cell resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genome-wide profiling of 5-formylcytosine reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 5-Formylcytosine is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-Formylcytosine: a new epigenetic player - PMC [pmc.ncbi.nlm.nih.gov]

- 18. epigenie.com [epigenie.com]

The Emerging Role of 2'-Deoxy-5-formylcytosine in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once considered a transient intermediate in the DNA demethylation pathway, 2'-deoxy-5-formylcytosine (5fC) is now emerging as a stable and functionally significant epigenetic modification. This technical guide provides an in-depth exploration of 5fC's role in the regulation of gene expression. It details the enzymatic machinery responsible for its deposition and removal, its impact on DNA structure and transcription, and the burgeoning field of 5fC reader proteins. This document also compiles quantitative data on 5fC abundance across various biological contexts and provides detailed experimental protocols for its detection and analysis, serving as a comprehensive resource for researchers and professionals in the field of epigenetics and drug development.